2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione
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Overview
Description
2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione is a chemical compound with the molecular formula C17H9F3O3 and a molecular weight of 318.25 g/mol . This compound is known for its unique structure, which includes an indane-1,3-dione core substituted with a 4-trifluoromethoxyphenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 4-trifluoromethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methylene group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction usually targets the carbonyl groups, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Although not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often due to the compound’s ability to form stable complexes with the active sites of these macromolecules. The trifluoromethoxy group enhances the compound’s binding affinity and specificity, making it a potent inhibitor in biochemical assays .
Comparison with Similar Compounds
2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3O3/c18-17(19,20)23-11-7-5-10(6-8-11)9-14-15(21)12-3-1-2-4-13(12)16(14)22/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVUSBUNUANFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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